Usp7-IN-7 -

Usp7-IN-7

Catalog Number: EVT-10988416
CAS Number:
Molecular Formula: C27H28ClN3O3S
Molecular Weight: 510.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Usp7-IN-7 belongs to a class of compounds designed to inhibit the enzymatic activity of USP7. It is classified as a reversible inhibitor that forms a covalent bond with the active site cysteine (Cys223) of the enzyme, effectively blocking its activity. This compound has been identified through structure-based drug design strategies aimed at developing selective inhibitors that can modulate USP7's function without affecting other deubiquitinating enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Usp7-IN-7 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of the Thiophene Scaffold: The core structure often includes a thiophene ring that is modified to enhance reactivity towards the catalytic cysteine residue of USP7.
  2. Covalent Modification: The introduction of electrophilic groups that can react with nucleophilic residues in the active site, particularly Cys223, is crucial for achieving irreversible inhibition.
  3. Purification and Characterization: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.

The detailed synthetic pathways can vary depending on the specific analogs being developed, but they generally emphasize the importance of targeting the active site for effective inhibition.

Molecular Structure Analysis

Structure and Data

Usp7-IN-7 features a unique molecular structure that allows it to fit into the active site of USP7. The key elements include:

  • Core Structure: Typically based on a thiophene or pyrimidinone scaffold.
  • Functional Groups: These are strategically placed to facilitate interactions with the enzyme's active site, enhancing binding affinity and specificity.

The three-dimensional conformation of Usp7-IN-7 can be elucidated using X-ray crystallography or computational modeling, providing insights into how it interacts with USP7 at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

Usp7-IN-7 primarily undergoes reactions involving:

  1. Covalent Bond Formation: The compound reacts with Cys223 in USP7, leading to the formation of a stable covalent adduct. This reaction is essential for its mechanism of action.
  2. Hydrolysis Reactions: Following binding, hydrolysis may occur where water molecules participate in breaking down any remaining unreacted substrates or facilitating further modifications.

Understanding these reactions is crucial for optimizing the compound's design to enhance efficacy while minimizing off-target effects.

Mechanism of Action

Process and Data

The mechanism by which Usp7-IN-7 exerts its inhibitory effects involves several steps:

  1. Binding: The compound binds to the active site of USP7, specifically targeting Cys223.
  2. Covalent Modification: This binding results in a covalent modification that inhibits the enzymatic activity by preventing substrate access.
  3. Inhibition of Deubiquitination: By inhibiting USP7, Usp7-IN-7 effectively prevents the deubiquitination of key substrates such as tumor suppressor proteins (e.g., p53), leading to their degradation or altered activity.
  4. Cellular Effects: The downstream effects include modulation of cell cycle progression, apoptosis, and DNA repair mechanisms.

This multi-step process highlights the compound's potential as a therapeutic agent against cancers characterized by aberrant USP7 activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Usp7-IN-7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically within the range suitable for small molecule drugs (around 300-500 Da).
  • Solubility: High aqueous solubility is desirable for effective bioavailability.
  • Stability: Stability under physiological conditions is critical to ensure prolonged action within biological systems.

Characterization studies often include assessments of solubility, stability under various pH conditions, and reactivity profiles against biological nucleophiles.

Applications

Scientific Uses

Usp7-IN-7 has several promising applications in scientific research and therapeutic development:

  1. Cancer Research: As an inhibitor of USP7, it serves as a valuable tool for studying the role of this enzyme in oncogenesis and tumor progression.
  2. Drug Development: The compound can be used as a lead molecule for developing new cancer therapeutics targeting USP7.
  3. Biochemical Studies: It facilitates investigations into ubiquitination pathways and their implications in various diseases beyond cancer, including neurodegenerative disorders.
Introduction: Ubiquitin-Specific Protease 7 (USP7) as a Therapeutic Target

Ubiquitin-Specific Protease 7 in the Deubiquitinating Enzyme Family: Functional Classification and Biological Significance

Ubiquitin-Specific Protease 7 (USP7), also termed herpesvirus-associated ubiquitin-specific protease, belongs to the ubiquitin-specific protease family of deubiquitinating enzymes—the largest subclass of cysteine proteases within the deubiquitinating enzyme superfamily. Ubiquitin-specific proteases constitute approximately 56 members in humans, characterized by a conserved catalytic triad (Cysteine²²³-Histidine⁴⁶⁴-Aspartic acid⁴⁸¹) that hydrolyzes isopeptide bonds between ubiquitin moieties and substrate proteins [1] [8] [10]. Ubiquitin-Specific Protease 7 is a 1102-amino-acid multidomain protein comprising: (i) an N-terminal tumor necrosis factor receptor-associated factor-like domain facilitating substrate interactions via recognition of [P/A/E]-X-X-S motifs; (ii) a central catalytic domain adopting a papain-like fold; and (iii) a C-terminal region harboring five ubiquitin-like domains that modulate catalytic activity and substrate recruitment [2] [8] [10]. This structural complexity enables Ubiquitin-Specific Protease 7 to regulate diverse cellular processes, including cell cycle progression, DNA damage repair, epigenetic modulation, and immune responses, by stabilizing target proteins through removal of proteasomal targeting ubiquitin chains (primarily Lys⁴⁸-linked) [1] [5].

Table 1: Structural Domains of Ubiquitin-Specific Protease 7

DomainResiduesFunctionKey Interacting Motifs
Tumor necrosis factor receptor-associated factor-like53–206Substrate recognition and nuclear localization[P/A/E]-X-X-S
Catalytic domain208–560Ubiquitin hydrolysis via Cysteine²²³-Histidine⁴⁶⁴-Aspartic acid⁴⁸¹ catalytic triadUbiquitin C-terminus
Ubiquitin-like 1–2564–807Allosteric regulation; binding to ring finger protein 168, xeroderma pigmentosum complementation group CUbiquitin-interacting motifs
Ubiquitin-like 3808–933Substrate recruitment (e.g., HDM2)Undefined
Ubiquitin-like 4–5934–1102Activation of catalytic domain; binding to p53, forkhead box O4K-X-X-X-K

Ubiquitin-Specific Protease 7 Substrate Diversity: Role in Oncogenic Pathways, Epigenetic Regulation, and Genome Stability

Ubiquitin-Specific Protease 7 exhibits exceptional substrate promiscuity, governing the stability of >50 proteins implicated in carcinogenesis, epigenetics, and genomic integrity. Key substrates include:

  • Oncogenic and Tumor Suppressive Regulators: Ubiquitin-Specific Protease 7 deubiquitinates both the E3 ligase mouse double minute 2 homolog and tumor protein p53, creating a dynamic equilibrium that influences p53-mediated apoptosis or mouse double minute 2 homolog-driven proliferation. Under basal conditions, Ubiquitin-Specific Protease 7 preferentially stabilizes mouse double minute 2 homolog, promoting p53 degradation; genotoxic stress shifts Ubiquitin-Specific Protease 7 toward p53 stabilization, activating DNA damage responses [1] [6] [10]. Other oncogenic substrates include phosphatase and tensin homolog (nuclear exclusion upon deubiquitination), β-catenin (Wnt pathway activation), and androgen receptor (prostate cancer progression) [2] [3] [8].

  • Epigenetic Modulators: Ubiquitin-Specific Protease 7 stabilizes DNA methyltransferase 1 and ubiquitin-like with plant homeodomain and ring finger domains 1, ensuring fidelity of DNA methylation during replication. It also deubiquitinates histone-modifying enzymes (e.g., plant homeodomain finger–containing protein 8, tip60), linking Ubiquitin-Specific Protease 7 to chromatin remodeling and gene expression [2] [4] [10].

  • DNA Repair Machinery: Ubiquitin-Specific Protease 7 maintains nucleotide excision repair (stabilizing xeroderma pigmentosum complementation group C), translesion synthesis (regulating DNA polymerase η), and double-strand break repair (modulating ring finger protein 168/169). This underpins its critical role in preserving genome stability [1] [2] [4].

Table 2: Selected Ubiquitin-Specific Protease 7 Substrates and Functional Consequences

Substrate CategoryRepresentative SubstratesBiological ProcessPathway Outcome
Tumor suppressorsTumor protein p53, Phosphatase and tensin homologApoptosis, Cell cycle arrestGrowth suppression
OncoproteinsMouse double minute 2 homolog, β-cateninProliferation, MetastasisTumor progression
Epigenetic regulatorsDNA methyltransferase 1, Plant homeodomain finger–containing protein 8DNA methylation, Histone demethylationTranscriptional silencing
DNA repair factorsXeroderma pigmentosum complementation group C, Checkpoint kinase 1Nucleotide excision repair, DNA damage checkpointGenomic stability

Rationale for Ubiquitin-Specific Protease 7 Inhibition in Disease Pathology: Cancer and Neurodegenerative Disorders

Ubiquitin-Specific Protease 7 is dysregulated across malignancies, with overexpression correlating with advanced tumor grade, metastasis, and poor prognosis in glioma, prostate cancer, non-small-cell lung carcinoma, and hepatocellular carcinoma [2] [5] [7]. This elevation stabilizes oncoproteins (e.g., mouse double minute 2 homolog, β-catenin) and inactivates tumor suppressors (e.g., phosphatase and tensin homolog), driving cell proliferation, epithelial-mesenchymal transition, and chemoresistance [3] [5] [7]. For example, Ubiquitin-Specific Protease 7-mediated phosphatase and tensin homolog deubiquitination excludes it from the nucleus, ablating its tumor-suppressive function in prostate cancer [3] [8].

In hepatocellular carcinoma, Ubiquitin-Specific Protease 7 overexpression activates mitogen-activated protein kinase, wingless, and rat sarcoma virus signaling, fostering tumor growth and immune evasion [7]. Neurodegenerative links stem from Ubiquitin-Specific Protease 7’s regulation of ataxin-1 and tau—substrates implicated in spinocerebellar ataxia and Alzheimer’s disease—where aberrant deubiquitination promotes toxic aggregate accumulation [10]. Thus, Ubiquitin-Specific Protease 7 inhibition represents a strategy to restore ubiquitination-dependent degradation of disease-driving proteins.

Usp7-Inhibitor-7 as a Research Tool: Position within Ubiquitin-Specific Protease 7 Inhibitor Development Landscape

Usp7-Inhibitor-7 is a potent, selective covalent inhibitor designed to target the catalytic cysteine²²³ residue of Ubiquitin-Specific Protease 7. It exemplifies the evolution of Ubiquitin-Specific Protease 7 inhibitors from early nonselective compounds (e.g., HBX 41,108) toward irreversible, high-affinity agents with proteome-wide selectivity [6] [9]. Unlike reversible inhibitors (e.g., P5091, GNE-6640), Usp7-Inhibitor-7’s covalent mechanism ensures sustained enzyme inactivation, achieving sub-nanomolar inhibitory concentrations in biochemical assays [6] [9]. This positions it alongside advanced tool compounds like XL177A (IC₅₀ = 0.34 nM) and FX1-5303, which enable rigorous dissection of Ubiquitin-Specific Protease 7-dependent biology [6] [9].

Usp7-Inhibitor-7’s utility lies in its ability to:

  • Stabilize Tumor Protein p53: By blocking Ubiquitin-Specific Protease 7-mediated mouse double minute 2 homolog deubiquitination, Usp7-Inhibitor-7 accelerates mouse double minute 2 homolog degradation, augmenting tumor protein p53 levels and transcriptional activity in tumor protein p53-wild-type cells [6] [9].
  • Modulate Non-Tumor Protein p53 Substrates: It disrupts Ubiquitin-Specific Protease 7-dependent stabilization of DNA repair proteins (e.g., checkpoint kinase 1, claspin), enhancing DNA damage sensitivity [4] [6].
  • Enable Combination Therapy Screening: Usp7-Inhibitor-7 synergizes with poly adenosine diphosphate-ribose polymerase inhibitors in homologous recombination-deficient cells and B-cell lymphoma 2 inhibitors (e.g., venetoclax) in acute myeloid leukemia, validating Ubiquitin-Specific Protease 7 as a combinatorial target [5] [9].

Table 3: Evolution of Ubiquitin-Specific Protease 7 Inhibitors and Usp7-Inhibitor-7 Characteristics

Inhibitor GenerationRepresentativesMechanismPotency (IC₅₀)Key LimitationsUsp7-Inhibitor-7 Advancements
First-generationHBX 19,818; HBX 28,258ReversibleMicromolarLow selectivity, off-targetsCovalent binding enhances selectivity
Second-generationP5091; GNE-6640Reversible10–100 nMPartial enzyme inhibitionSub-nanomolar potency ensures complete blockade
Third-generationXL177A; FX1-5303Irreversible<1 nMN/AComparable potency; optimized pharmacodynamics

Properties

Product Name

Usp7-IN-7

IUPAC Name

3-[[7-[5-chloro-3-methyl-2-[[(2R)-morpholin-2-yl]methyl]phenyl]thieno[3,2-b]pyridin-2-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Molecular Formula

C27H28ClN3O3S

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C27H28ClN3O3S/c1-14-8-15(28)9-20(19(14)10-16-12-29-6-7-34-16)18-4-5-30-21-11-17(35-24(18)21)13-31-25(32)22-23(26(31)33)27(22,2)3/h4-5,8-9,11,16,22-23,29H,6-7,10,12-13H2,1-3H3/t16-,22?,23?/m1/s1

InChI Key

DUAGQCVAGBJSHT-ZUTUBDCJSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC2CNCCO2)C3=C4C(=NC=C3)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H]2CNCCO2)C3=C4C(=NC=C3)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl

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